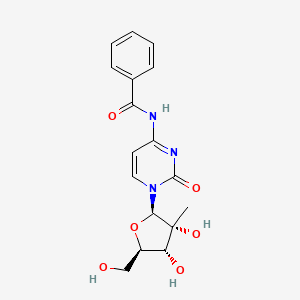

N-(1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydro furan-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide

CAS No.:

Cat. No.: VC17495205

Molecular Formula: C17H19N3O6

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19N3O6 |

|---|---|

| Molecular Weight | 361.3 g/mol |

| IUPAC Name | N-[1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

| Standard InChI | InChI=1S/C17H19N3O6/c1-17(25)13(22)11(9-21)26-15(17)20-8-7-12(19-16(20)24)18-14(23)10-5-3-2-4-6-10/h2-8,11,13,15,21-22,25H,9H2,1H3,(H,18,19,23,24)/t11-,13-,15-,17-/m1/s1 |

| Standard InChI Key | NAPFQFDTLKSGHO-WBMRYOJMSA-N |

| Isomeric SMILES | C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)O |

| Canonical SMILES | CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)O |

Introduction

The compound N-(1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide is a complex organic molecule with potential biological and pharmacological significance. This article provides a detailed overview of its structure, properties, synthesis, and potential applications.

Structural Overview

Molecular Formula: C16H19N3O6

Molecular Weight: Approximately 349.34 g/mol

The compound includes the following structural components:

-

A tetrahydrofuran ring with multiple hydroxyl groups.

-

A dihydropyrimidinone moiety.

-

A benzamide group attached via an amide bond.

The stereochemistry of the molecule is defined by the specific configuration of its chiral centers: .

Synthesis Pathway

The synthesis of this compound typically involves:

-

Formation of the Tetrahydrofuran Ring: Starting from carbohydrate derivatives such as ribose or glucose.

-

Attachment of the Dihydropyrimidinone Moiety: Using condensation reactions involving urea or related compounds.

-

Amide Bond Formation: Coupling the benzoyl group to the intermediate molecule.

Each step requires precise control of stereochemistry to ensure the correct configuration at all chiral centers.

Biological Significance

This compound is structurally similar to nucleoside analogs and may exhibit biological activity such as:

-

Antiviral Properties: Due to its resemblance to nucleotide structures.

-

Enzyme Inhibition: Potential interaction with enzymes involved in nucleic acid metabolism.

-

Anticancer Activity: Possible incorporation into DNA/RNA leading to disruption of replication.

Further studies are needed to confirm these activities and elucidate mechanisms.

Potential Applications

-

Pharmaceutical Development:

-

As a lead compound for antiviral or anticancer drugs.

-

As a nucleoside analog for studying DNA/RNA interactions.

-

-

Biochemical Research:

-

As a tool for probing enzyme mechanisms.

-

For structural studies involving hydrogen bonding and stereochemical interactions.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume